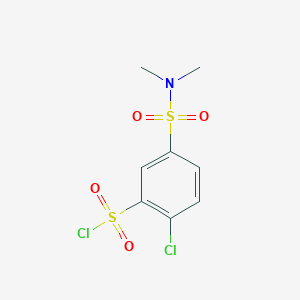

2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride

Descripción general

Descripción

2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9Cl2NO4S2 and a molecular weight of 318.2 g/mol . This compound is characterized by the presence of both sulfonyl and chlorosulfonyl functional groups, making it a versatile reagent in organic synthesis.

Métodos De Preparación

The synthesis of 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the chlorination of 2-Chloro-5-(dimethylsulfamoyl)benzenesulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent . The reaction proceeds as follows:

2-Chloro-5-(dimethylsulfamoyl)benzenesulfonic acid+SOCl2→2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride+SO2+HCl

Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the presence of sulfonyl groups suggests potential reactivity under strong oxidizing or reducing conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents and conditions for these reactions include bases like triethylamine (TEA) or pyridine, solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C).

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula :

Molecular Weight : 318.20 g/mol

Physical State : Solid at room temperature

Hazard Classification : Corrosive and toxic, requiring careful handling.

Medicinal Chemistry Applications

-

Antibacterial Activity

- The compound has shown potential antibacterial properties, similar to other sulfonamide derivatives. Studies have indicated that compounds with sulfonyl chloride functionalities can inhibit bacterial growth effectively. For instance, derivatives of sulfonamides have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

-

Neurological Disorders

- Recent research highlights its potential in treating neurological disorders through selective inhibition of ion transporters. Compounds structurally related to 2-chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride have been investigated for their ability to modulate neuronal chloride levels, which is crucial in conditions like Down syndrome and autism spectrum disorders .

-

Chemical Synthesis

- This compound serves as an intermediate in the synthesis of more complex molecules. Its sulfonyl chloride group can undergo nucleophilic substitution reactions, enabling the introduction of various functional groups into target molecules. This property is particularly useful in drug design and development .

Case Studies

Research Insights

- Structure-Activity Relationship (SAR) : Investigations into the SAR of compounds related to this compound have revealed that modifications in the substituents can significantly enhance biological activity while reducing toxicity profiles .

- Mechanistic Studies : Mechanistic studies on the reactivity of sulfonyl chlorides indicate that they can participate in SN2 reactions under appropriate conditions, which is crucial for developing new synthetic methodologies in organic chemistry .

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparación Con Compuestos Similares

Similar compounds to 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride include:

2-Chloro-5-(methylsulfamoyl)benzene-1-sulfonyl chloride: Differing by one methyl group, this compound exhibits similar reactivity but may have different steric and electronic properties.

2-Chloro-5-(ethylsulfamoyl)benzene-1-sulfonyl chloride: With an ethyl group instead of a dimethyl group, this compound also shows similar reactivity but with variations in solubility and reactivity.

2-Chloro-5-(isopropylsulfamoyl)benzene-1-sulfonyl chloride: The isopropyl group introduces more steric hindrance, potentially affecting the compound’s reactivity and applications.

These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable reagent in various chemical processes.

Actividad Biológica

2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride is a sulfonamide derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may confer various pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀ClN₃O₂S₂, with a molecular weight of 263.77 g/mol. The compound features a chlorobenzene ring substituted with a dimethylsulfamoyl group and a sulfonyl chloride functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to potential therapeutic effects against diseases such as cancer and bacterial infections.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria.

Antimicrobial Activity

Research indicates that sulfonamide derivatives like this compound can possess significant antibacterial properties. A study on related compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

The above data illustrates the potential efficacy of this compound in inhibiting bacterial growth, comparable to standard antibiotics.

Case Studies

A notable case study investigated the use of sulfonamide derivatives in treating infections caused by resistant bacterial strains. The study found that certain derivatives exhibited enhanced potency when combined with other antimicrobials, suggesting a synergistic effect that could be leveraged for therapeutic applications.

Research Findings

Recent research has focused on optimizing the synthesis and biological evaluation of sulfonamide derivatives. For instance, modifications to the sulfonamide moiety have been shown to enhance selectivity and potency against specific targets.

Table: Summary of Research Findings

Propiedades

IUPAC Name |

2-chloro-5-(dimethylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO4S2/c1-11(2)17(14,15)6-3-4-7(9)8(5-6)16(10,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTMSFAENXCAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.